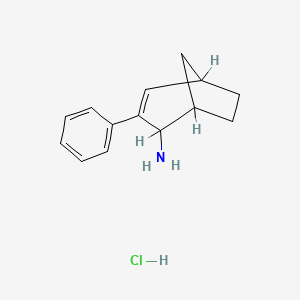
3-Pboea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenoxybenzoic acid (3-Pboea) is an organic compound that is commonly used as a biomarker for exposure to pyrethroid insecticides. It is a metabolite formed when pyrethroid insecticides are broken down in the body. This compound is significant in environmental and biological studies due to its role in monitoring human and animal exposure to these insecticides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenoxybenzoic acid can be synthesized through various chemical reactions. One common method involves the hydrolysis of 3-phenoxybenzyl alcohol. The reaction typically requires an acidic or basic catalyst and is carried out under controlled temperature conditions to ensure complete conversion to the acid form .
Industrial Production Methods
In industrial settings, 3-Phenoxybenzoic acid is produced using large-scale chemical reactors. The process involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenoxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: It can be reduced to form 3-phenoxybenzyl alcohol.
Substitution: It can undergo substitution reactions where the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, benzyl alcohols, and other phenoxy derivatives .
Applications De Recherche Scientifique
3-Phenoxybenzoic acid is widely used in scientific research due to its role as a biomarker for pyrethroid exposure. Its applications include:
Chemistry: Used in the synthesis of various organic compounds.
Biology: Used to study the metabolism of pyrethroid insecticides in living organisms.
Medicine: Used in toxicological studies to assess human exposure to insecticides.
Industry: Used in the development of new insecticides and in environmental monitoring.
Mécanisme D'action
3-Phenoxybenzoic acid exerts its effects primarily through its role as a metabolite of pyrethroid insecticides. It is formed when pyrethroids are metabolized by esterases in the liver. The compound then undergoes further metabolism to form conjugates that are excreted in the urine. The molecular targets and pathways involved include the inhibition of sodium channels in nerve cells, which is a characteristic action of pyrethroid insecticides .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Phenoxybenzoic acid
- 2-Phenoxybenzoic acid
- 3-Phenoxybenzyl alcohol
Comparison
3-Phenoxybenzoic acid is unique due to its specific role as a biomarker for pyrethroid exposure. While other phenoxybenzoic acids and benzyl alcohols may have similar chemical structures, they do not serve the same specific function in monitoring pyrethroid exposure. This uniqueness makes 3-Phenoxybenzoic acid particularly valuable in environmental and toxicological studies .
Propriétés
Numéro CAS |
75590-28-2 |
|---|---|
Formule moléculaire |
C14H18ClN |
Poids moléculaire |
235.75 g/mol |
Nom IUPAC |
3-phenylbicyclo[3.2.1]oct-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C14H17N.ClH/c15-14-12-7-6-10(8-12)9-13(14)11-4-2-1-3-5-11;/h1-5,9-10,12,14H,6-8,15H2;1H |
Clé InChI |
SPCCGGLGEPAAIC-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C=C(C2N)C3=CC=CC=C3.Cl |
SMILES canonique |
C1CC2CC1C=C(C2N)C3=CC=CC=C3.Cl |
Synonymes |
3-PBOEA 3-phenylbicyclo(3.2.1)oct-3-en-2-amine exo-3-phenylbicyclo(3.2.1)oct-3-en-2-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















